molecular formula C26H26N2O4S B11374172 N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11374172
M. Wt: 462.6 g/mol
InChI Key: LWBVRSAZOZOQHP-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an allyloxy group attached to a phenyl ring, which is further connected to a dibenzo[c,e][1,2]thiazin-6-yl moiety through an acetamide linkage. The presence of multiple functional groups within its structure makes it a versatile compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the allyloxyphenyl intermediate, which is then subjected to further reactions to introduce the dibenzo[c,e][1,2]thiazin-6-yl group. Common reagents used in these reactions include allyl bromide, phenol derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(4-prop-2-enoxyphenyl)acetamide

InChI

InChI=1S/C26H26N2O4S/c1-4-15-32-21-12-10-20(11-13-21)27-26(29)17-28-24-14-9-19(18(2)3)16-23(24)22-7-5-6-8-25(22)33(28,30)31/h4-14,16,18H,1,15,17H2,2-3H3,(H,27,29)

InChI Key

LWBVRSAZOZOQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OCC=C

Origin of Product

United States

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